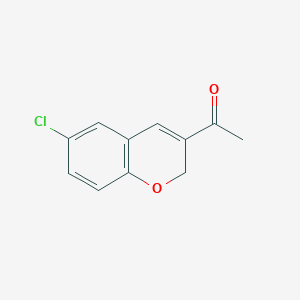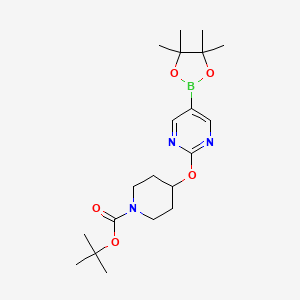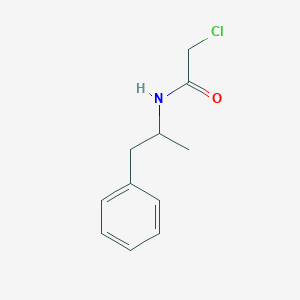
4-(2-Pyridylmethyl)thiosemicarbazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Pyridylmethyl)thiosemicarbazide is a chemical compound that belongs to the class of thiosemicarbazides. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The structure of this compound includes a pyridine ring attached to a thiosemicarbazide moiety, which contributes to its unique chemical and biological properties .
Vorbereitungsmethoden
The synthesis of 4-(2-Pyridylmethyl)thiosemicarbazide typically involves the reaction of 2-pyridylmethylamine with thiosemicarbazide under controlled conditions. One common method involves dissolving 2-pyridylmethylamine in an appropriate solvent, such as ethanol, and then adding thiosemicarbazide. The reaction mixture is heated under reflux for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization .
Industrial production methods for thiosemicarbazides, including this compound, often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods emphasize efficiency, cost-effectiveness, and environmental considerations .
Analyse Chemischer Reaktionen
4-(2-Pyridylmethyl)thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the thiosemicarbazide moiety to thiourea derivatives. Reducing agents such as sodium borohydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazide group is replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiourea derivatives .
Wissenschaftliche Forschungsanwendungen
4-(2-Pyridylmethyl)thiosemicarbazide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(2-Pyridylmethyl)thiosemicarbazide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit enzymes such as carbonic anhydrase IX, which is involved in the regulation of pH in cancer cells. By inhibiting this enzyme, the compound disrupts the cellular environment, leading to cancer cell death . Additionally, its antimicrobial activity is linked to its ability to interfere with the synthesis of essential biomolecules in microorganisms .
Vergleich Mit ähnlichen Verbindungen
4-(2-Pyridylmethyl)thiosemicarbazide can be compared with other thiosemicarbazide derivatives, such as:
4-Methylthiosemicarbazide: Known for its pesticidal properties and used in the synthesis of insecticides and fungicides.
4-Phenylthiosemicarbazide: Exhibits significant anticancer activity and is studied for its potential use in cancer therapy.
4-Ethylthiosemicarbazide: Used in the synthesis of various organic compounds and materials.
The uniqueness of this compound lies in its pyridine ring, which enhances its biological activity and makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C7H10N4S |
|---|---|
Molekulargewicht |
182.25 g/mol |
IUPAC-Name |
1-amino-3-(pyridin-2-ylmethyl)thiourea |
InChI |
InChI=1S/C7H10N4S/c8-11-7(12)10-5-6-3-1-2-4-9-6/h1-4H,5,8H2,(H2,10,11,12) |
InChI-Schlüssel |
ODTGPQAXRIHJSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)CNC(=S)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Propanoic acid, 2-[[1-methyl-2-[(1-methylbutyl)amino]-2-oxoethyl]thio]-](/img/structure/B12111192.png)








![2-Furoic acid,5-[(isopentyloxy)methyl]-](/img/structure/B12111255.png)
![N-(4-Chloro-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide](/img/structure/B12111259.png)

![1-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B12111267.png)
